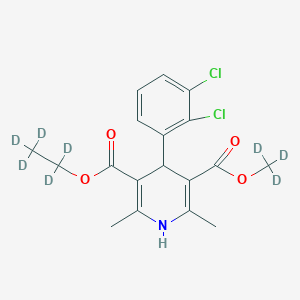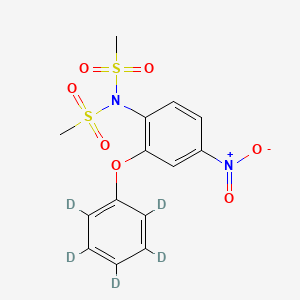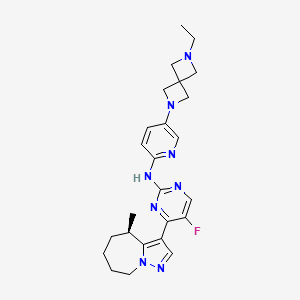
Cdk4/6-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk4/6-IN-3 is a cyclin-dependent kinase 4 and 6 inhibitor. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition has been shown to induce cell cycle arrest and apoptosis, making them valuable targets in cancer therapy. This compound specifically targets the cyclin-dependent kinase 4 and cyclin-dependent kinase 6 complex, which acts as a checkpoint during the cell cycle transition from the growth phase (G1) to the DNA synthesis phase (S). Deregulation or overexpression of this complex can lead to abnormal cell proliferation and cancer development .
Métodos De Preparación
The synthesis of Cdk4/6-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reactionThe final step involves the coupling of the pyrimidine core with a suitable amine or alcohol derivative under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity, as well as the development of scalable processes for large-scale production. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Cdk4/6-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions employed .
For example, oxidation of this compound can lead to the formation of a ketone or aldehyde derivative, while reduction can result in the formation of an alcohol or amine derivative. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the pyrimidine core, thereby modifying the compound’s chemical properties and biological activity .
Aplicaciones Científicas De Investigación
Cdk4/6-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of cyclin-dependent kinase inhibitors and to develop new derivatives with improved potency and selectivity .
In biology, this compound is employed to investigate the role of cyclin-dependent kinases in cell cycle regulation, apoptosis, and cancer progression. It is also used to study the molecular mechanisms underlying drug resistance and to identify potential biomarkers for predicting treatment response .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, lung cancer, and head and neck squamous cell carcinoma. Clinical trials have shown that Cdk4/6 inhibitors, when combined with other targeted therapies or immunotherapies, can enhance overall survival and objective response rates in cancer patients .
In industry, this compound is used in the development of new anticancer drugs and in the optimization of existing treatment regimens. It is also employed in the production of diagnostic tools and assays for detecting cyclin-dependent kinase activity and for monitoring treatment efficacy .
Mecanismo De Acción
The mechanism of action of Cdk4/6-IN-3 involves the inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 activity, which leads to the suppression of phosphorylation of the retinoblastoma tumor suppressor protein. This prevents the release of the transcription factor E2F, thereby blocking the progression of the cell cycle from the growth phase (G1) to the DNA synthesis phase (S) and inducing cell cycle arrest .
Additionally, this compound has been shown to trigger apoptosis and to modulate the tumor immune microenvironment by enhancing the antigen-presenting function of immune cells and by promoting the activation of immune effector cells. This dual mechanism of action makes this compound a promising candidate for combination therapies with other targeted agents or immunotherapies .
Comparación Con Compuestos Similares
Cdk4/6-IN-3 is part of a class of cyclin-dependent kinase inhibitors that includes other compounds such as palbociclib, ribociclib, and abemaciclib. These compounds share a similar mechanism of action, targeting the cyclin-dependent kinase 4 and cyclin-dependent kinase 6 complex to induce cell cycle arrest and apoptosis .
this compound has unique structural features and chemical properties that distinguish it from other inhibitors. For example, it may have different binding affinities for cyclin-dependent kinase 4 and cyclin-dependent kinase 6, leading to variations in its potency and selectivity. Additionally, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, influencing its efficacy and safety in clinical settings .
Similar compounds to this compound include:
- Palbociclib
- Ribociclib
- Abemaciclib
- Dalpiciclib
- Imidazo[1’,2’:1,6]pyrido(2,3-d)pyrimidine derivatives
These compounds have been extensively studied and have shown promising results in preclinical and clinical trials for the treatment of various cancers. ongoing research is needed to fully understand their mechanisms of action, to optimize their therapeutic potential, and to overcome challenges related to drug resistance and adverse effects .
Propiedades
Fórmula molecular |
C25H31FN8 |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
N-[5-(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl]-5-fluoro-4-[(4R)-4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H31FN8/c1-3-32-13-25(14-32)15-33(16-25)18-7-8-21(27-10-18)30-24-28-12-20(26)22(31-24)19-11-29-34-9-5-4-6-17(2)23(19)34/h7-8,10-12,17H,3-6,9,13-16H2,1-2H3,(H,27,28,30,31)/t17-/m1/s1 |
Clave InChI |
KMRYRPPWJDYHAL-QGZVFWFLSA-N |
SMILES isomérico |
CCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6[C@@H](CCCCN6N=C5)C)F |
SMILES canónico |
CCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6C(CCCCN6N=C5)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




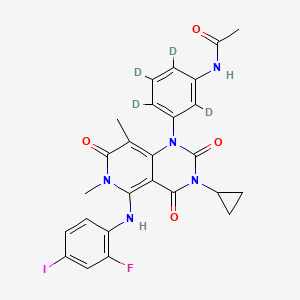
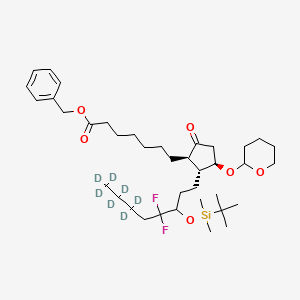
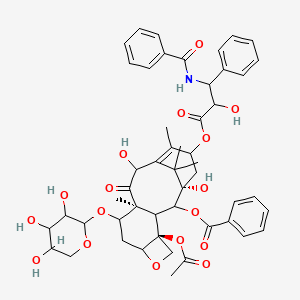
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
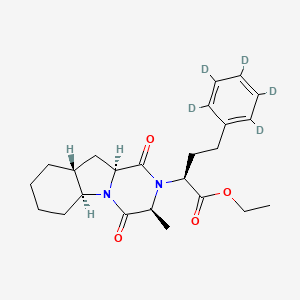
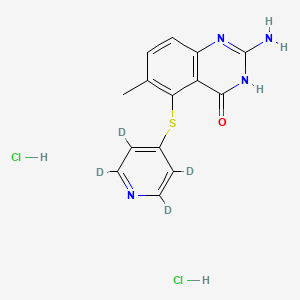
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)

